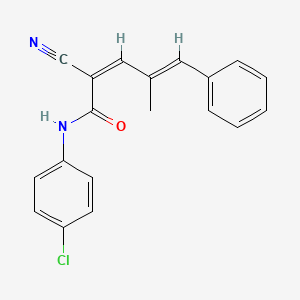
N-(4-chlorophenyl)-2-cyano-4-methyl-5-phenyl-2,4-pentadienamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-cyano-4-methyl-5-phenyl-2,4-pentadienamide, commonly known as CCPA, is a chemical compound that has gained significant attention in the scientific research community. CCPA is a potent and selective agonist of the adenosine A1 receptor, which plays a crucial role in regulating various physiological processes, including cardiovascular function, neurotransmission, and inflammation.
科学的研究の応用
CCPA has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have potent cardioprotective effects, reducing myocardial ischemia-reperfusion injury and improving cardiac function. CCPA has also been investigated as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's, due to its ability to modulate neurotransmitter release and reduce oxidative stress. Additionally, CCPA has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
作用機序
CCPA exerts its effects through selective activation of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely expressed throughout the body. Activation of the A1 receptor leads to the inhibition of adenylate cyclase, resulting in a decrease in intracellular cAMP levels. This, in turn, leads to the opening of potassium channels and the inhibition of calcium channels, resulting in hyperpolarization of the cell membrane and a decrease in intracellular calcium levels. These effects ultimately lead to the modulation of various physiological processes, including neurotransmission, cardiovascular function, and inflammation.
Biochemical and Physiological Effects:
CCPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate neurotransmitter release, reduce oxidative stress, and inhibit inflammation. CCPA has also been shown to improve cardiac function, reduce myocardial ischemia-reperfusion injury, and protect against neurodegeneration. Additionally, CCPA has been shown to have anti-tumor effects, making it a potential candidate for cancer treatment.
実験室実験の利点と制限
One of the main advantages of CCPA for lab experiments is its high selectivity for the adenosine A1 receptor, which allows for specific modulation of physiological processes mediated by this receptor. Additionally, CCPA is relatively easy to synthesize and purify, making it readily available for use in research studies. However, one limitation of CCPA is its potential toxicity at high doses, which must be carefully monitored in lab experiments.
将来の方向性
There are several future directions for research on CCPA. One area of interest is its potential therapeutic applications in various disease conditions, including cardiovascular disease, neurodegenerative diseases, and inflammatory diseases. Additionally, further studies are needed to elucidate the precise mechanisms underlying CCPA's effects on various physiological processes. Finally, the development of more selective and potent agonists of the adenosine A1 receptor may provide new insights into the role of this receptor in regulating physiological processes and may lead to the development of novel therapeutic agents for various disease conditions.
合成法
CCPA is synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with malononitrile, followed by the addition of methylamine and subsequent cyclization to form the pentadienamide structure. The final product is obtained through purification and isolation using column chromatography.
特性
IUPAC Name |
(2Z,4E)-N-(4-chlorophenyl)-2-cyano-4-methyl-5-phenylpenta-2,4-dienamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O/c1-14(11-15-5-3-2-4-6-15)12-16(13-21)19(23)22-18-9-7-17(20)8-10-18/h2-12H,1H3,(H,22,23)/b14-11+,16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRBNPQLHHHXNA-YUTYINLDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z,4E)-N-(4-chlorophenyl)-2-cyano-4-methyl-5-phenylpenta-2,4-dienamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chlorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5233985.png)
![ethyl {1-[({5-[(2,6-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)amino]cyclohexyl}acetate](/img/structure/B5233997.png)
![N-{4-[(3-butoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B5234002.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5234006.png)
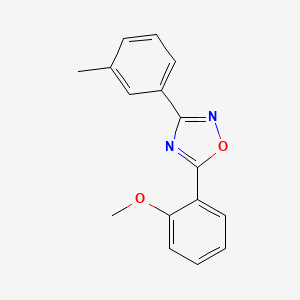
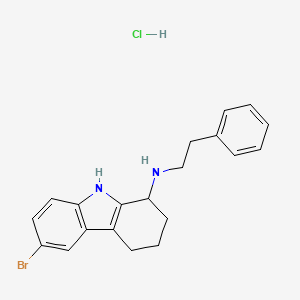
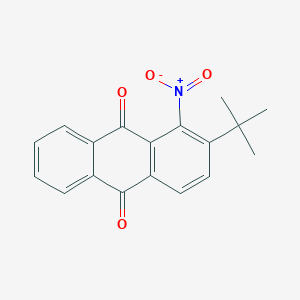
![6-(1-azocanylcarbonyl)-5-{[4-(4-pyridinyl)-1-piperidinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5234038.png)
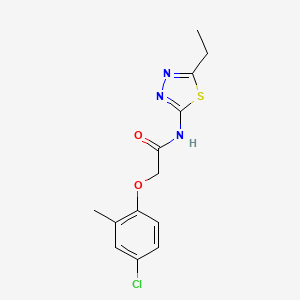
![11-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5234054.png)
![4-{2-[4-(5-nitro-8-quinolinyl)-1-piperazinyl]ethoxy}-1,2,5-oxadiazol-3-amine](/img/structure/B5234073.png)
![1-(dimethylamino)-3-[2-(4-methylphenyl)hydrazino]-2,5-pyrrolidinedione](/img/structure/B5234080.png)
![methyl 2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5234089.png)
![2-[2-(4-tert-butylcyclohexylidene)hydrazino]-2-oxo-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5234092.png)